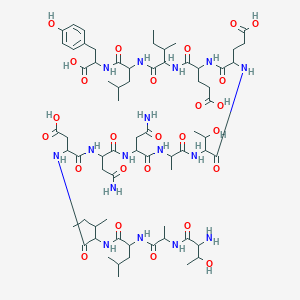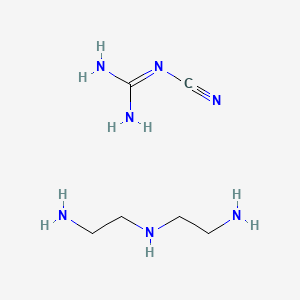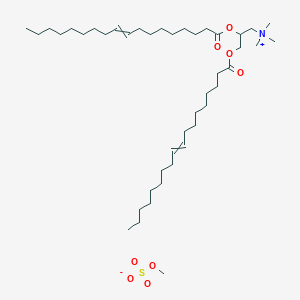![molecular formula C61H45NSi B13388178 N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoren-2-amine core with triphenyl and triphenylsilyl substituents, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which is used to form the biphenyl and triphenylsilyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium acetate, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various hydrofluorene compounds .
Scientific Research Applications
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: Known for its use in OLEDs and other electronic applications.
Fluoren-2-amine: A simpler analog with fewer substituents, used in basic organic synthesis.
Triphenylsilyl derivatives: Compounds with similar silyl groups, used in various chemical reactions and materials science.
Uniqueness
N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine stands out due to its combination of triphenyl and triphenylsilyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of advanced materials and electronic devices .
Properties
Molecular Formula |
C61H45NSi |
|---|---|
Molecular Weight |
820.1 g/mol |
IUPAC Name |
N,9,9-triphenyl-N-[4-(4-triphenylsilylphenyl)phenyl]fluoren-2-amine |
InChI |
InChI=1S/C61H45NSi/c1-7-21-48(22-8-1)61(49-23-9-2-10-24-49)59-34-20-19-33-57(59)58-44-41-52(45-60(58)61)62(50-25-11-3-12-26-50)51-39-35-46(36-40-51)47-37-42-56(43-38-47)63(53-27-13-4-14-28-53,54-29-15-5-16-30-54)55-31-17-6-18-32-55/h1-45H |
InChI Key |
OOKXQZSUWOKITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)
![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)


![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)



![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)
